molecular formula C15H12Cl2N2O4S B3563787 N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide CAS No. 5544-16-1

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B3563787
CAS No.: 5544-16-1
M. Wt: 387.2 g/mol
InChI Key: IMAAPPXGGBLKCQ-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide is an organic compound with the molecular formula C15H12Cl2N2O4S It is known for its unique chemical structure, which includes both acetylsulfamoyl and dichlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 4-acetylsulfamoylaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The acetylsulfamoyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the amide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dichlorobenzamide moiety may contribute to the compound’s binding affinity and specificity for its targets. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-phenylacetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide is unique due to the presence of both acetylsulfamoyl and dichlorobenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4S/c1-9(20)19-24(22,23)12-5-3-11(4-6-12)18-15(21)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAAPPXGGBLKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360143
Record name AG-F-93789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-16-1
Record name AG-F-93789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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